molecular formula C12H9NO5 B2824296 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid CAS No. 763109-72-4

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B2824296
CAS RN: 763109-72-4
M. Wt: 247.206
InChI Key: IKVSBAJCNQWULH-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid, also known as 5-BODCA, is a heterocyclic compound found in a variety of plants, including tobacco, and is also used as a synthetic compound in the laboratory. It is a colorless, crystalline solid that is water-soluble and has a molecular weight of 258.2 g/mol. 5-BODCA is known to have a number of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects. In addition, it has been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One study focuses on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, a molecule suitable for preparing peptidomimetics or compounds based on the triazole scaffold, which is important for developing biologically active molecules. This approach allows for the creation of triazoles active as HSP90 inhibitors, highlighting the potential for developing novel therapeutic agents (Ferrini et al., 2015).

Antimicrobial and Antifungal Activities

Another research area involves the synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid, which showed good to moderate antibacterial activity against several microorganisms, though none were active against the fungal species tested. This study contributes to the search for new antimicrobial agents (Chavan & Pai, 2007).

Antioxidant Properties

Research on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles and their antioxidant properties indicates the potential of these compounds for developing antioxidants. The study explores preparative methods and evaluates the antioxidant activity in vitro, demonstrating a methodological and application-based approach to utilizing these compounds (Dovbnya et al., 2022).

Anticancer and Antitumor Activity

A synthesis and biological evaluation of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres have been studied for their angiotensin II receptor antagonistic activities. These compounds have shown potential in vitro and in vivo, indicating their applicability in therapeutic interventions against conditions modulated by the angiotensin II receptor (Kohara et al., 1996).

Innovative Chemical Syntheses

A study on the CAN catalyzed one-pot synthesis and docking of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents represents an innovative approach to chemical synthesis, offering a one-pot, three-component synthesis method. This method not only simplifies the synthesis process but also suggests potential antifungal applications based on in vitro and docking study results (Nikalje et al., 2015).

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-12(15)8-6-10(18-13-8)7-1-2-9-11(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSBAJCNQWULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylic acid

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